2-Biphenylylcyanamide

Description

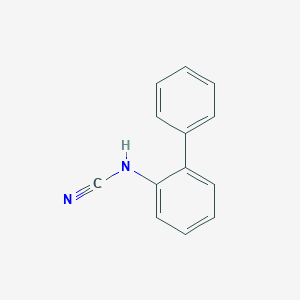

2-Biphenylylcyanamide is a cyanamide derivative featuring a biphenyl moiety linked to a cyanamide functional group (-NH-C≡N). Cyanamide derivatives are known for their reactivity in nucleophilic additions and polymerizations, and the biphenyl group may enhance stability or modulate electronic properties for targeted applications. However, detailed physicochemical data (e.g., solubility, melting point) and pharmacological profiles for this compound remain underreported in publicly accessible literature.

Properties

Molecular Formula |

C13H10N2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(2-phenylphenyl)cyanamide |

InChI |

InChI=1S/C13H10N2/c14-10-15-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,15H |

InChI Key |

IGZBOYMQUSKIBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

To contextualize 2-Biphenylylcyanamide, we compare it with two structurally analogous compounds: 2-Aminobenzamide and 2-Phenylacetamide. These share aromatic or amide functionalities but differ in substituents, influencing their properties and applications.

Table 1: Comparative Analysis of Key Compounds

Key Findings:

2-Aminobenzamide: Features an amine and amide group, making it a key substrate in glycosylation research and enzyme inhibition studies . 2-Phenylacetamide: Lacks the cyanamide group but is widely used as a precursor in antiepileptic drug synthesis (e.g., phenacemide) .

Reactivity and Stability: Cyanamide groups (in this compound) are highly reactive toward nucleophiles, enabling crosslinking or polymerization. In contrast, the acetamide group in 2-Phenylacetamide offers greater hydrolytic stability . 2-Aminobenzamide’s amine group facilitates hydrogen bonding, critical for binding to biological targets like PARP enzymes .

Pharmacological Potential: While this compound’s bioactivity is unexplored, its biphenyl moiety is common in FDA-approved drugs (e.g., losartan), suggesting possible utility in receptor modulation. 2-Phenylacetamide derivatives exhibit anticonvulsant properties, whereas 2-Aminobenzamides are investigated for anticancer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.